Cas no 1805635-96-4 (Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate)

Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate
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- インチ: 1S/C10H8FNO2S/c1-2-14-10(13)6-3-4-8(11)7(5-12)9(6)15/h3-4,15H,2H2,1H3
- InChIKey: IRNVWZMELZENJM-UHFFFAOYSA-N
- ほほえんだ: SC1C(C#N)=C(C=CC=1C(=O)OCC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 51.1
Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007758-500mg |
Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate |
1805635-96-4 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
Alichem | A015007758-1g |
Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate |
1805635-96-4 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
Alichem | A015007758-250mg |
Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate |
1805635-96-4 | 97% | 250mg |
489.60 USD | 2021-06-21 |
Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Ethyl 3-cyano-4-fluoro-2-mercaptobenzoateに関する追加情報
Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate: A Comprehensive Overview
Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate, with the CAS number 1805635-96-4, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and agrochemical research. This compound is characterized by its unique structure, which includes a cyano group, a fluoro substituent, and a mercapto group attached to a benzoate backbone. The combination of these functional groups imparts distinctive chemical properties, making it a versatile building block for various applications.
Recent studies have highlighted the potential of Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate in drug discovery, particularly in the development of anticancer agents. Researchers have found that the cyano group enhances the compound's ability to inhibit specific enzymes associated with tumor growth, while the fluoro substituent improves bioavailability and pharmacokinetic profiles. These findings suggest that this compound could serve as a lead molecule for designing more effective therapeutic agents.
In addition to its pharmaceutical applications, Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate has shown promise in materials science. The mercapto group enables the formation of strong sulfur-based bonds, which are crucial for creating robust polymer networks. Scientists have successfully utilized this compound as a precursor for synthesizing advanced polymers with enhanced mechanical and thermal stability. These materials hold potential for use in high-performance electronics and aerospace applications.
The synthesis of Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the introduction of the cyano group via nucleophilic substitution and the precise placement of the fluoro substituent through electrophilic aromatic substitution. The final step involves the attachment of the mercapto group, which requires careful control over reaction conditions to ensure optimal yields and purity.
From an environmental perspective, Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate has been evaluated for its biodegradability and ecological impact. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in aquatic environments. However, further research is needed to fully understand its long-term environmental effects and to develop strategies for minimizing ecological risks.
In conclusion, Ethyl 3-cyano-4-fluoro-2-mercaptobenzoate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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